molecular formula C10H18O2 B1625477 Ethyl 4-methylcyclohexanecarboxylate CAS No. 7133-31-5

Ethyl 4-methylcyclohexanecarboxylate

Cat. No. B1625477
CAS RN: 7133-31-5
M. Wt: 170.25 g/mol
InChI Key: WLXMFQBQKBJYCA-UHFFFAOYSA-N
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Description

Ethyl 4-methylcyclohexanecarboxylate is an organic compound with the chemical formula C<sub>9</sub>H<sub>16</sub>O<sub>2</sub> . It belongs to the class of esters and is characterized by a cyclohexane ring substituted with a methyl group and an ethyl carboxylate moiety. This compound is commonly used in synthetic chemistry and fragrance applications.



Synthesis Analysis

The synthesis of Ethyl 4-methylcyclohexanecarboxylate involves the esterification of 4-methylcyclohexanecarboxylic acid with ethanol . The reaction typically proceeds under acidic conditions, catalyzed by a strong acid such as sulfuric acid . The esterification process results in the formation of the desired product, which can be purified through distillation or other separation techniques.



Molecular Structure Analysis

The molecular structure of Ethyl 4-methylcyclohexanecarboxylate consists of a cyclohexane ring with a methyl group (CH<sub>3</sub> ) attached to one of the carbon atoms. The carboxylate group (COOCH<sub>2</sub>CH<sub>3</sub> ) is connected to another carbon atom in the ring. The overall structure is shown below:


      CH3
|
CH2-C-C-C-C-CH2-CH3
| | |
O C O
| | |
CH3 H H


Chemical Reactions Analysis

Ethyl 4-methylcyclohexanecarboxylate can participate in various chemical reactions, including:



  • Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding carboxylic acid and ethanol.

  • Esterification : The reverse reaction of synthesis, where the ester is formed from the carboxylic acid and alcohol.

  • Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) .

  • Substitution Reactions : The methyl group can undergo substitution reactions with nucleophiles.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately -20°C .

  • Boiling Point : Around 220°C .

  • Solubility : Soluble in organic solvents like ethanol , acetone , and ether .

  • Odor : Sweet, fruity, and floral.


Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1,3-cyclohexadien-1-carboxylate, a related compound to Ethyl 4-methylcyclohexanecarboxylate, has been utilized in various chemical reactions including Diels-Alder reactions, synthesis of aromatic esters, and the preparation of biologically significant molecules like tabtoxin and sirenin. An improved synthesis method using microwave activation has been developed for this compound, highlighting its importance in chemical synthesis (Tesson & Deshayes, 2000).

Attractants and Pheromones

  • Ethyl cis-5-Iodo-trans-2-methylcyclohexanecarboxylate, a compound similar to Ethyl 4-methylcyclohexanecarboxylate, has been synthesized and identified as a potent attractant for the Mediterranean fruit fly. This showcases the compound's potential use in pest management and ecological studies (Raw & Jang, 2000).

Polymer Chemistry

  • In the field of polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of Ethyl 4-methylcyclohexanecarboxylate, has been oligomerized using horseradish peroxidase as a catalyst. This process, conducted in an aqueous medium with cyclodextrine, demonstrates the versatility of Ethyl 4-methylcyclohexanecarboxylate derivatives in polymer synthesis (Pang, Ritter, & Tabatabai, 2003).

Biological Activity

  • Derivatives of Ethyl 4-methylcyclohexanecarboxylate, such as 4-aminomethylcyclohexanecarboxylic acid, have been synthesized and explored for their biological activities, particularly as antiplasmin drugs. This indicates the potential medicinal applications of Ethyl 4-methylcyclohexanecarboxylate derivatives (Isoda, 1979).

Medicinal Chemistry

  • Ethyl 2-methyl-2,3-butadienoate, structurally related to Ethyl 4-methylcyclohexanecarboxylate, has been used in medicinal chemistry for the synthesis of highly functionalized tetrahydropyridines. These compounds, synthesized through a phosphine-catalyzed annulation process, have potential applications in drug development and pharmaceutical research (Zhu, Lan, & Kwon, 2003).

Safety And Hazards


  • Flammable : Ethyl 4-methylcyclohexanecarboxylate is flammable; handle with care.

  • Irritant : May cause skin or eye irritation.

  • Toxicity : Low acute toxicity, but avoid ingestion or inhalation.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions

Research on Ethyl 4-methylcyclohexanecarboxylate could focus on:



  • Biodegradability : Assess its environmental impact.

  • Synthetic Modifications : Explore derivatives with enhanced properties.

  • Applications : Investigate novel uses beyond fragrance.


properties

IUPAC Name

ethyl 4-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXMFQBQKBJYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504304
Record name Ethyl 4-methylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylcyclohexanecarboxylate

CAS RN

7133-31-5
Record name Ethyl 4-methylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AP Krapcho, JF Weimaster - The Journal of Organic Chemistry, 1980 - ACS Publications
… example followed by distillation yielded ethyl 4-methylcyclohexanecarboxylate: 14.9802 … Ethyl 4-methylcyclohexanecarboxylate (0.5110 g, 3.0 mmol) was used, giving a product …
Number of citations: 46 pubs.acs.org
P Crabbé, E Díaz, J Haro, G Pérez… - Journal of the …, 1972 - pubs.rsc.org
… Accordingly, a similar reaction between ethyl 4-methylcyclohexanecarboxylate (7a) and the phosphorane (8) was attempted. In addition to triphenylphosphine oxide, in this case also …
Number of citations: 0 pubs.rsc.org
NL Allinger, LA Freiberg - The Journal of Organic Chemistry, 1966 - ACS Publications
… operated at temperatures rangingfrom 170 for ethyl 4-f-butylcyclohexanecarboxylate to 110 for ethyl 4-methylcyclohexanecarboxylate. The cis isomer was …
Number of citations: 31 pubs.acs.org
GA Hardcastle Jr, DA Johnson… - The Journal of …, 1966 - ACS Publications
… operated at temperatures rangingfrom 170 for ethyl 4-f-butylcyclohexanecarboxylate to 110 for ethyl 4-methylcyclohexanecarboxylate. The cis isomer was …
Number of citations: 77 pubs.acs.org
M Takasaki, Y Motoyama, K Higashi… - Chemistry–An Asian …, 2007 - Wiley Online Library
The reaction of three types of carbon nanofibers (CNFs; platelet: CNF‐P, tubular: CNF‐T, herringbone: CNF‐H) with [Ru 3 (CO) 12 ] in toluene heated at reflux provided the …
Number of citations: 83 onlinelibrary.wiley.com
H Yang, H Gao, RJ Angelici - Organometallics, 2000 - ACS Publications
The rhodium complexes [Rh(COD)(1)]BF 4 (Rh(N−P)) and [Rh(COD)(2)]BF 4 (Rh(N−N)), containing the new pyridylphosphine and bipyridyl ligands (1 and 2) with alkoxysilane groups, …
Number of citations: 130 pubs.acs.org
WH Pirkle, PE Adams - The Journal of Organic Chemistry, 1980 - ACS Publications
Enantiomerically pure bicyclic lactones 1-3 and tricyclic lactones 4 and 5 have been prepared by either of two procedures, each hinging upon the liquid chromatographic separation of …
Number of citations: 44 pubs.acs.org

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